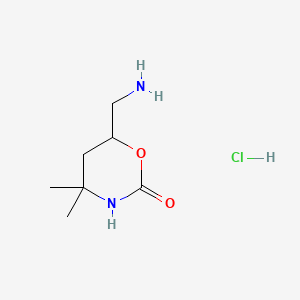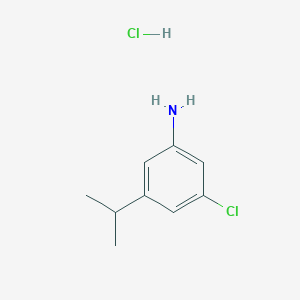
2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene is an organic compound with significant applications in various fields of research and industry. This compound is characterized by the presence of bromine, fluorine, and phenoxy groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene typically involves multiple steps. One common synthetic route starts with the fluorination of a suitable precursor, followed by bromination and phenoxylation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene can be compared with other similar compounds, such as:
- 1,4-Dibromo-2,5-difluorobenzene
- 2-Bromo-5-fluoro-1,3-dimethylbenzene
- 2-Bromo-5-fluorobenzotrifluoride
These compounds share similar structural features but differ in their specific substituents and reactivity. The unique combination of bromine, fluorine, and phenoxy groups in this compound makes it particularly valuable for certain applications .
Propriétés
Formule moléculaire |
C12H6BrF3O |
|---|---|
Poids moléculaire |
303.07 g/mol |
Nom IUPAC |
2-bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene |
InChI |
InChI=1S/C12H6BrF3O/c13-12-10(15)5-9(6-11(12)16)17-8-3-1-7(14)2-4-8/h1-6H |
Clé InChI |
LGYJLXGGCGAXCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=CC(=C(C(=C2)F)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-(3aR,4S,9bS)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B15305632.png)




![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15305662.png)




![methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B15305694.png)
